molecular formula C22H24N4O3 B2655890 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 688773-89-9

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2655890
CAS No.: 688773-89-9
M. Wt: 392.459
InChI Key: SBXFEZJGLPVCSG-UHFFFAOYSA-N
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Description

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a benzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps

    Quinazoline Core Synthesis: The quinazoline core can be synthesized from anthranilic acid through a cyclization reaction with formamide under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the quinazoline core reacts with 1-benzylpiperazine in the presence of a suitable base.

    Final Product Formation: The final step involves the coupling of the intermediate with a propionyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.

    Medicine: Research suggests potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine Derivatives: Molecules containing the piperazine ring with various functional groups.

    Benzyl Derivatives: Compounds featuring the benzyl group attached to different core structures.

Uniqueness

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline core, piperazine ring, and benzyl group

Properties

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(25-14-12-24(13-15-25)16-17-6-2-1-3-7-17)10-11-26-21(28)18-8-4-5-9-19(18)23-22(26)29/h1-9H,10-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXFEZJGLPVCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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